Synthesis Efficiency: One-Step Quantitative Yield vs. Multi-Step or Lower-Yielding Analogs
N-(2-benzoylphenyl)-2-chloroacetamide can be synthesized in a single step in quantitative yield using adapted Vilsmeier conditions [1]. In contrast, the structurally analogous N-(2-benzoylphenyl)acetamide is typically obtained in 75% yield via a condensation route requiring subsequent recrystallization [2], representing a >25% absolute yield advantage for the target compound.
| Evidence Dimension | Synthetic yield (isolated) |
|---|---|
| Target Compound Data | Quantitative yield (≈100%) |
| Comparator Or Baseline | N-(2-benzoylphenyl)acetamide: 75% yield |
| Quantified Difference | >25% higher isolated yield for the target compound |
| Conditions | Target: one-step Vilsmeier conditions; Comparator: condensation with distillation, crystallization from petroleum ether/benzene |
Why This Matters
A quantitative one-step synthesis reduces process complexity, solvent waste, and cost, directly benefiting procurement for scale-up and medicinal chemistry workflows.
- [1] Jaster, J., Dressler, E., Geitner, R., & Groß, G. A. (2023). One-step synthesis of N-(2-benzoylphenyl)-2-chloroacetamide in quantitative yield using adapted Vilsmeier conditions. Molbank, 2023(2), M1654. https://doi.org/10.3390/M1654 View Source
- [2] YYBY. (n.d.). N-(2-benzoylphenyl)acetamide (CAS 85-99-4): synthesis yield 75%. Retrieved from https://www.yybyy.com/85-99-4.html View Source
